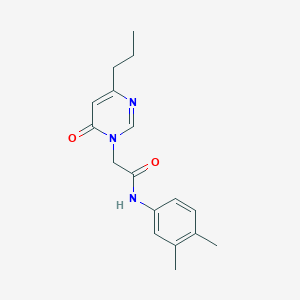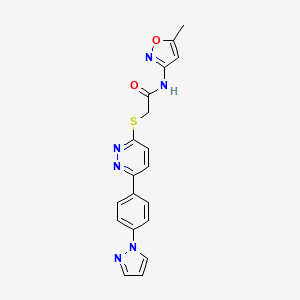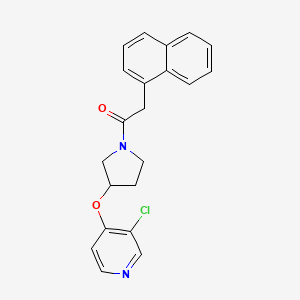
3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This particular compound features a quinazolinone core with a unique substitution pattern that includes an isobutylsulfonyl group and an azetidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and appropriate electrophiles.
Attachment of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be attached using sulfonylation reactions, where isobutylsulfonyl chloride reacts with the azetidine intermediate in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the azetidine intermediate with the quinazolinone core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the azetidine ring, potentially leading to the formation of dihydroquinazolinones or reduced azetidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azetidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or reduced azetidine derivatives.
Substitution: Various substituted quinazolinones or azetidine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has potential applications as a bioactive molecule. It can be studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, such as cancer or inflammatory conditions. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique properties might make it suitable for applications in material science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(3-(tert-butylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 3-(3-(3-(methylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 3-(3-(3-(phenylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to the presence of the isobutylsulfonyl group. This group can influence the compound’s lipophilicity, steric properties, and overall biological activity, potentially making it more effective or selective in its interactions with biological targets.
Propiedades
IUPAC Name |
3-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13(2)11-26(24,25)14-9-21(10-14)17(22)7-8-20-12-19-16-6-4-3-5-15(16)18(20)23/h3-6,12-14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLFNHXSKFAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2453493.png)



![1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2453498.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)

![4-[5-(Furan-2-ylmethylsulfanyl)-2-nitrophenyl]morpholine](/img/structure/B2453505.png)

